molecular formula C11H11F4NO2 B8112245 (2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid

(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B8112245
M. Wt: 265.20 g/mol
InChI Key: ZAEBGVLZTPXBJV-VIFPVBQESA-N
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Description

(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid is a synthetic organic compound characterized by the presence of a fluorinated aromatic ring and an amino acid moiety

Properties

IUPAC Name

(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO2/c1-5-2-6(3-9(16)10(17)18)8(12)4-7(5)11(13,14)15/h2,4,9H,3,16H2,1H3,(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBGVLZTPXBJV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.

    Fluorinated amino acids: Compounds like 4-fluorophenylalanine and 3-fluorotyrosine are structurally similar and used in similar applications.

Uniqueness

(2S)-2-amino-3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of a fluorinated aromatic ring and an amino acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

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